(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1175848-28-8
VCID: VC2535555
InChI: InChI=1S/C13H14ClNO3/c1-2-15-11(16)7-9(13(17)18)12(15)8-5-3-4-6-10(8)14/h3-6,9,12H,2,7H2,1H3,(H,17,18)/t9-,12+/m1/s1
SMILES: CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid

CAS No.: 1175848-28-8

Cat. No.: VC2535555

Molecular Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid - 1175848-28-8

Specification

CAS No. 1175848-28-8
Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
IUPAC Name (2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C13H14ClNO3/c1-2-15-11(16)7-9(13(17)18)12(15)8-5-3-4-6-10(8)14/h3-6,9,12H,2,7H2,1H3,(H,17,18)/t9-,12+/m1/s1
Standard InChI Key YRCZONGBUJPEGY-SKDRFNHKSA-N
Isomeric SMILES CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl
SMILES CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl
Canonical SMILES CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl

Introduction

Chemical Properties and Structure

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid possesses several key functional groups that define its chemical behavior and potential biological interactions. The compound contains a pyrrolidine ring with a ketone at position 5, a carboxylic acid at position 3, a 2-chlorophenyl group at position 2, and an ethyl group attached to the nitrogen atom. These structural features contribute to its physical and chemical properties, as well as its potential biological activities.

The detailed chemical properties of the compound are summarized in the following table:

PropertyValue
CAS No.1175848-28-8
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
IUPAC Name(2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Standard InChIInChI=1S/C13H14ClNO3/c1-2-15-11(16)7-9(13(17)18)12(15)8-5-3-4-6-10(8)14/h3-6,9,12H,2,7H2,1H3,(H,17,18)/t9-,12+/m1/s1
Standard InChIKeyYRCZONGBUJPEGY-SKDRFNHKSA-N
Isomeric SMILESCCN1C@HC2=CC=CC=C2Cl
PubChem Compound18525444

The structure of the compound contains a pyrrolidine ring with specific stereochemistry. The 2R configuration at position 2 indicates that the 2-chlorophenyl group is oriented in a specific spatial arrangement, while the 3R configuration at position 3 specifies the orientation of the carboxylic acid group. These stereochemical features are critical for potential biological activity, as different stereoisomers of the same compound can exhibit vastly different biological properties.

The 2-chlorophenyl group attached to the pyrrolidine ring contributes to the compound's lipophilicity, potentially enhancing its membrane permeability. The carboxylic acid functional group at position 3 introduces an acidic moiety that can participate in hydrogen bonding and ionic interactions with biological targets. The ethyl group attached to the nitrogen atom of the pyrrolidine ring may influence the compound's distribution and pharmacokinetic properties .

Limitations and Future Research Directions

Current Limitations

The primary limitation in our understanding of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid is the scarcity of specific research focused on this particular compound. While basic chemical properties are available, detailed information about its biological activities, mechanism of action, pharmacokinetics, and toxicological profile is lacking in the available literature.

Additionally, the stereochemical complexity of the molecule presents challenges for synthesis, potentially limiting its widespread availability for research purposes. The specific (2R,3R) configuration requires stereoselective synthesis methods, which may be more resource-intensive than non-stereoselective approaches.

Future Research Directions

Several promising directions for future research on this compound can be identified:

  • Comprehensive biological activity screening to determine its potential therapeutic applications, focusing initially on anticancer and antimicrobial properties based on findings from related compounds

  • Structure-activity relationship studies to understand how modifications to different parts of the molecule affect its biological properties

  • Investigation of potential derivatization pathways, such as incorporating hydrazone moieties, to develop compounds with enhanced biological activities

  • Development of improved synthetic routes that enable more efficient stereoselective synthesis

  • Detailed mechanistic studies to understand how the compound interacts with biological targets if biological activity is identified

  • Exploration of potential synergistic effects when combined with established therapeutic agents

  • Computational studies to predict potential binding sites and interactions with biological targets

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